molecular formula C9H6F2O B8352971 5,7-Difluoro-2H-chromene

5,7-Difluoro-2H-chromene

Cat. No.: B8352971
M. Wt: 168.14 g/mol
InChI Key: RHZKUSUOPWINRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Difluoro-2H-chromene is a fluorinated derivative of the 2H-chromene scaffold, characterized by fluorine substituents at the 5- and 7-positions of the benzopyran ring. Chromenes are heterocyclic compounds with a fused benzene and oxygen-containing ring, widely studied for their biological activities and synthetic versatility. Fluorination at these positions enhances lipophilicity and metabolic stability, making such compounds attractive for pharmaceutical and materials science applications .

Properties

Molecular Formula

C9H6F2O

Molecular Weight

168.14 g/mol

IUPAC Name

5,7-difluoro-2H-chromene

InChI

InChI=1S/C9H6F2O/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-2,4-5H,3H2

InChI Key

RHZKUSUOPWINRE-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(O1)C=C(C=C2F)F

Origin of Product

United States

Comparison with Similar Compounds

5,7-Dihydroxy-4-propyl-2H-chromen-2-one

  • Structure : Features hydroxyl groups at the 5- and 7-positions and a propyl substituent at the 4-position.
  • Biological Activity : Exhibits antimicrobial and antitumor properties, with docking studies suggesting interactions with microbial enzymes and tumor-related targets .

4,7-Difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene

  • Structure: Contains a fused oxireno (epoxide-like) ring and fluorine at the 4- and 7-positions.
  • Applications: Primarily a lab reagent; the oxireno ring introduces strain and reactivity, making it suitable for synthetic intermediates but less stable than non-fused chromenes .

5,7-Difluorochroman-4-amine Hydrochloride

  • Structure : A dihydro derivative (saturated chroman ring) with an amine group at the 4-position and hydrochloride salt.
  • Potential Use: The amine group suggests applications in central nervous system (CNS) drug development, where amine-containing compounds often exhibit receptor-binding activity .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity Key Applications Reference
5,7-Difluoro-2H-chromene C₉H₆F₂O₂ 184.14* 5-F, 7-F Inferred: Antimicrobial Pharmaceuticals
5,7-Dihydroxy-4-propyl-2H-chromen-2-one C₁₂H₁₂O₄ 222.22 5-OH, 7-OH, 4-propyl Antimicrobial, Antitumor Drug lead candidates
4,7-Difluoro-oxirenochromene C₉H₆F₂O₂ 184.14 4-F,7-F, oxireno Lab use Synthetic intermediates
5,7-Difluorochroman-4-amine HCl C₉H₁₀ClF₂NO 221.63 5-F,7-F, amine HCl Not reported Biochemical research

*Molecular weight calculated based on formula.

Key Research Findings

  • Fluorinated chromenes demonstrate enhanced bioactivity in antimicrobial and antitumor assays compared to non-fluorinated analogs, likely due to improved target binding and pharmacokinetics .
  • The oxireno-fused derivative’s strained structure limits its therapeutic utility but offers niche applications in synthetic chemistry .

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